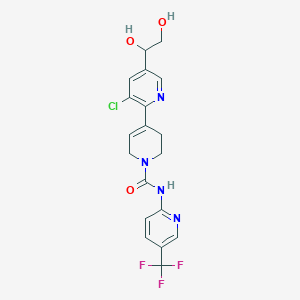

V116517

Description

Properties

CAS No. |

1073616-61-1 |

|---|---|

Molecular Formula |

C19H18ClF3N4O3 |

Molecular Weight |

442.8 g/mol |

IUPAC Name |

4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-3,6-dihydro-2H-pyridine-1-carboxamide |

InChI |

InChI=1S/C19H18ClF3N4O3/c20-14-7-12(15(29)10-28)8-25-17(14)11-3-5-27(6-4-11)18(30)26-16-2-1-13(9-24-16)19(21,22)23/h1-3,7-9,15,28-29H,4-6,10H2,(H,24,26,30)/t15-/m1/s1 |

InChI Key |

BMWVHVOIXZOJTJ-OAHLLOKOSA-N |

Isomeric SMILES |

C1CN(CC=C1C2=C(C=C(C=N2)[C@@H](CO)O)Cl)C(=O)NC3=NC=C(C=C3)C(F)(F)F |

Canonical SMILES |

C1CN(CC=C1C2=C(C=C(C=N2)C(CO)O)Cl)C(=O)NC3=NC=C(C=C3)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

V-116517; V116517; V 116517 |

Origin of Product |

United States |

Foundational & Exploratory

V116517: A Technical Overview of its Mechanism of Action in Sensory Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

V116517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in sensory neurons. This document provides an in-depth technical guide on the core mechanism of action of this compound, summarizing key preclinical and clinical findings. It includes quantitative data on its potency and efficacy, detailed experimental protocols for relevant assays, and visualizations of its mechanism and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by directly antagonizing the TRPV1 ion channel, which is predominantly expressed on the peripheral and central terminals of nociceptive sensory neurons.[1] TRPV1 is a non-selective cation channel that is activated by a variety of noxious stimuli, including heat, protons (acidic conditions), and exogenous ligands like capsaicin, the pungent component of chili peppers.

Upon activation, the TRPV1 channel opens, leading to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺). This influx depolarizes the sensory neuron, triggering the generation and propagation of action potentials to the central nervous system, which are ultimately perceived as pain. This compound binds to the TRPV1 channel, preventing its activation by various stimuli. This blockade of cation influx inhibits neuronal depolarization and subsequent pain signal transmission.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Type | Agonist | IC₅₀ (nM) |

| Inhibition of Current | Rat Dorsal Root Ganglion (DRG) Neurons | Capsaicin | 423.2 |

| Inhibition of Current | Rat Dorsal Root Ganglion (DRG) Neurons | Acid (pH 5) | 180.3 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Pain Type | Endpoint | Route of Administration | ED₅₀ (mg/kg) |

| Rat | Inflammatory (Complete Freund's Adjuvant) | Reversal of Thermal Hyperalgesia | Oral (PO) | 2 |

Table 3: Selectivity Profile of this compound

| Channel | Assay Type | Potency |

| TRPV3 | Not specified | No significant activity up to 10 µM |

| TRPV4 | Not specified | No significant activity up to 10 µM |

Table 4: Human Clinical Trial Data

| Study Design | Population | Dose | Key Findings |

| Randomized, double-blind, positive-controlled, 3-way cross-over | Healthy Volunteers | 300 mg (single oral dose) | Significantly increased heat pain detection and tolerance thresholds. Significantly reduced capsaicin-induced hyperalgesia. No significant change in body temperature. |

Signaling Pathway and Mechanism of Action Diagram

Caption: this compound blocks the TRPV1 channel, preventing activation by noxious stimuli and subsequent pain signaling.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are based on standard pharmacological procedures; specific parameters for this compound studies may have varied.

Whole-Cell Patch-Clamp Electrophysiology in Rat Dorsal Root Ganglion (DRG) Neurons

Objective: To measure the inhibitory effect of this compound on ion currents evoked by TRPV1 agonists in sensory neurons.

Methodology:

-

DRG Neuron Isolation:

-

Euthanize adult Sprague-Dawley rats and dissect dorsal root ganglia from the spinal column.

-

Treat ganglia with a digestive enzyme solution (e.g., collagenase and dispase) to dissociate the neurons.

-

Plate the dissociated neurons on coated coverslips and culture for 24-48 hours.

-

-

Electrophysiological Recording:

-

Mount the coverslip with adherent DRG neurons onto the stage of an inverted microscope.

-

Perfuse the neurons with an external solution containing standard physiological ion concentrations.

-

Use borosilicate glass micropipettes filled with an internal solution to establish a whole-cell patch-clamp configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

Apply a TRPV1 agonist (e.g., capsaicin or a low pH solution) to elicit an inward current.

-

After establishing a stable baseline response to the agonist, co-apply this compound at varying concentrations with the agonist.

-

Measure the peak inward current in the presence and absence of this compound to determine the percent inhibition and calculate the IC₅₀ value.

-

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats

Objective: To assess the in vivo efficacy of this compound in a model of inflammatory pain.

Methodology:

-

Induction of Inflammation:

-

Administer a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of adult Sprague-Dawley rats. This induces a localized and persistent inflammatory response.

-

-

Assessment of Thermal Hyperalgesia:

-

At a predetermined time point after CFA injection (e.g., 24 hours), measure the baseline paw withdrawal latency to a noxious thermal stimulus (e.g., using a plantar test apparatus).

-

Administer this compound orally (p.o.) at various doses.

-

At peak plasma concentrations of this compound, re-assess the paw withdrawal latency.

-

An increase in paw withdrawal latency compared to vehicle-treated animals indicates an analgesic effect.

-

-

Data Analysis:

-

Calculate the dose-response relationship and determine the ED₅₀ value, the dose at which 50% of the maximal effect is observed.

-

Calcium Influx Assay in hTRPV1-Expressing CHO Cells

Objective: To measure the ability of this compound to block capsaicin- and acid-induced calcium influx in a heterologous expression system.

Methodology:

-

Cell Culture and Loading:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 (hTRPV1) channel.

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add a TRPV1 agonist (e.g., capsaicin or a low pH buffer) to the wells and measure the increase in intracellular calcium as an increase in fluorescence.

-

In separate wells, pre-incubate the cells with varying concentrations of this compound before adding the agonist.

-

Measure the fluorescence change in the presence of this compound.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the agonist-induced calcium influx by this compound at each concentration to determine the IC₅₀ value.

-

Experimental Workflow Diagrams

Caption: Workflow for assessing this compound's effect on TRPV1 currents in sensory neurons.

Caption: Workflow for evaluating the in vivo efficacy of this compound in a rat model of inflammatory pain.

Conclusion

This compound is a potent and selective TRPV1 antagonist that effectively blocks the activation of this key nociceptive channel in sensory neurons. Its mechanism of action, centered on inhibiting the influx of cations and subsequent neuronal depolarization, has been demonstrated in both in vitro and in vivo models. The quantitative data support its potential as an analgesic agent. The provided experimental protocols and workflows offer a foundational understanding of the methodologies used to characterize the pharmacological profile of this compound.

References

V116517: A Selective TRPV1 Antagonist for Pain Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, plays a crucial role in pain signaling pathways. Its activation by various stimuli, including capsaicin, noxious heat, and acidic conditions, makes it a prime target for the development of novel analgesic agents. V116517 has emerged as a potent, orally active, and selective TRPV1 antagonist. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, mechanism of action, and preclinical and clinical findings. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and development in the field of pain therapeutics.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a key player in the detection and transmission of pain signals.[1][2] Expressed predominantly in primary sensory neurons of the dorsal root and trigeminal ganglia, TRPV1 acts as a molecular integrator of multiple noxious stimuli, including capsaicin (the pungent component of chili peppers), heat (>43°C), and extracellular protons (acidic pH).[2] Activation of TRPV1 leads to a flux of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the initiation of a pain signal that is transmitted to the central nervous system.[2][3] The role of TRPV1 in nociception has made it a highly attractive target for the development of new pain therapies.

This compound is a novel tetrahydropyridinecarboxamide derivative that has been identified as a potent and selective antagonist of the TRPV1 receptor.[4] This document serves as a technical resource for researchers and drug development professionals, providing a detailed summary of the available data on this compound, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and findings from human clinical trials.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects by directly blocking the TRPV1 ion channel, thereby preventing its activation by various noxious stimuli. The binding of this compound to the TRPV1 receptor inhibits the influx of cations that is necessary for neuronal depolarization and pain signal propagation.

The activation of TRPV1 is modulated by several intracellular signaling pathways. Inflammatory mediators such as bradykinin and prostaglandins can sensitize TRPV1 through the activation of protein kinase A (PKA) and protein kinase C (PKC), which phosphorylate the channel and lower its activation threshold.[2][3] this compound, as a direct antagonist, can counteract the effects of these sensitizing pathways by preventing channel opening.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Type | Species | Agonist | IC50 (nM) | Reference |

| Electrophysiology | Dorsal Root Ganglion (DRG) Neurons | Rat | Capsaicin | 423.2 | [5] |

| Electrophysiology | Dorsal Root Ganglion (DRG) Neurons | Rat | Acid (pH 5) | 180.3 | [5] |

| Calcium Influx | CHO cells expressing human TRPV1 | Human | Capsaicin | Potent Blocker | [4] |

| Calcium Influx | CHO cells expressing human TRPV1 | Human | Acid | Potent Blocker | [4] |

Table 2: In Vivo Efficacy of this compound

| Pain Model | Species | Endpoint | Route of Administration | ED50 (mg/kg) | Reference |

| Complete Freund's Adjuvant (CFA) Inflammatory Pain | Rat | Reversal of Thermal Hyperalgesia | Oral (PO) | 2 | [5] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | Oral Bioavailability (%) | Reference |

| Rat | Oral | 3 | 1380 | 3.3 | 74 | [5] |

| Dog | Oral | 3 | 1120 | 3.6 | 100 | [5] |

| Monkey | Oral | 3 | 459 | 18 | 107 | [5] |

Table 4: Human Clinical Trial Data for this compound

| Study Design | Population | Treatment | Key Findings | Reference |

| Randomized, double-blind, placebo-controlled, 3-way crossover | Healthy Volunteers | 300 mg this compound (single oral dose) | Significantly increased heat pain detection and tolerance thresholds. Significantly reduced capsaicin-induced hyperalgesia. No significant effect on body temperature. | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Assays

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

-

The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

After incubation, the dye solution is removed, and the cells are washed with the assay buffer.

-

This compound or vehicle is added to the wells and pre-incubated for a specified period.

-

The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Baseline fluorescence is recorded before the addition of an agonist (capsaicin or an acidic solution).

-

The change in fluorescence intensity, indicative of intracellular calcium concentration, is monitored over time.

-

The inhibitory effect of this compound is calculated as a percentage of the response observed with the agonist alone, and IC50 values are determined from concentration-response curves.

-

-

Neuron Isolation and Culture:

-

Dorsal root ganglia are dissected from rats.

-

The ganglia are enzymatically digested (e.g., with collagenase and trypsin) and mechanically dissociated to obtain single neurons.

-

Neurons are plated on coated coverslips and cultured in a neurobasal medium supplemented with growth factors.

-

-

Patch-Clamp Recording:

-

Whole-cell patch-clamp recordings are performed on cultured DRG neurons.

-

The extracellular solution contains physiological concentrations of ions. The intracellular solution in the patch pipette contains a different ionic composition to maintain the cell's resting potential.

-

TRPV1 currents are evoked by the application of capsaicin or an acidic solution (pH 5.0) via a perfusion system.

-

This compound is applied to the bath to determine its inhibitory effect on the agonist-evoked currents.

-

The current amplitude is measured before and after the application of this compound to calculate the percentage of inhibition and determine the IC50.

-

In Vivo Pharmacology

-

Induction of Inflammation:

-

Male Sprague-Dawley rats are lightly anesthetized.

-

A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

-

-

Assessment of Thermal Hyperalgesia:

-

Thermal hyperalgesia is assessed using a plantar test apparatus.

-

A radiant heat source is focused on the plantar surface of the inflamed paw, and the time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.

-

A baseline measurement is taken before CFA injection.

-

This compound or vehicle is administered orally at various doses after the development of inflammation.

-

Paw withdrawal latency is measured at different time points after drug administration.

-

The reversal of thermal hyperalgesia is calculated based on the increase in paw withdrawal latency compared to the vehicle-treated group. The ED50 is determined from the dose-response curve.

-

Human Experimental Pain Model

-

Study Design: A randomized, double-blind, placebo-controlled, 3-way crossover study in healthy volunteers.[6]

-

Treatments: Single oral doses of 300 mg this compound, 400 mg celecoxib (as a positive control), and placebo.[6]

-

Pain Induction Models:

-

Capsaicin-induced Hyperalgesia: Topical application of capsaicin to induce localized pain and hyperalgesia.

-

UV-B-induced Hyperalgesia: Exposure of a small area of skin to ultraviolet-B radiation to induce an inflammatory response and subsequent hyperalgesia.

-

-

Assessments:

-

Heat Pain Thresholds: The temperature at which a thermal stimulus is first perceived as painful.

-

Pressure Pain Thresholds: The amount of pressure at which a mechanical stimulus is first perceived as painful.

-

von Frey Stimulus-Response: Assessment of mechanical sensitivity using calibrated filaments.

-

Neurogenic Inflammation: Measurement of changes in skin blood flow and erythema.

-

-

Outcome Measures: The primary outcomes were changes in pain thresholds and sensitivity following treatment with this compound compared to placebo in the two pain models.

Selectivity and Pharmacokinetics

This compound demonstrates high selectivity for TRPV1, with no significant activity observed at TRPV3 and TRPV4 channels at concentrations up to 10 μM.[5] The compound exhibits good oral bioavailability across multiple species, including rats (74%), dogs (100%), and monkeys (107%).[5] It has a moderate to long terminal elimination half-life, ranging from 3.3 hours in rats to 18 hours in monkeys.[5]

Clinical Development and Future Directions

A human experimental pain study demonstrated that a single 300 mg oral dose of this compound was effective in reducing capsaicin-induced hyperalgesia and increasing heat pain thresholds in healthy volunteers.[6] Notably, unlike some other TRPV1 antagonists that have been associated with hyperthermia, this compound did not cause any change in body temperature in this study.[6] This favorable safety profile, combined with its demonstrated efficacy in a human pain model, suggests that this compound holds promise as a potential therapeutic agent for the treatment of pain.

Further clinical studies are warranted to evaluate the efficacy and safety of this compound in patient populations with various pain conditions. The unique properties of this compound, particularly its lack of hyperthermic side effects, may offer a significant advantage over other compounds in this class.

Conclusion

This compound is a potent, selective, and orally bioavailable TRPV1 antagonist with a promising preclinical and clinical profile. The data summarized in this technical guide highlight its potential as a novel analgesic. The detailed experimental protocols and visual aids provided herein are intended to facilitate further research and development of this compound and other TRPV1-targeted therapies for the management of pain.

References

- 1. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative sensory testing response patterns to capsaicin- and ultraviolet-B–induced local skin hypersensitization in healthy subjects: a machine-learned analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]

- 4. med64.com [med64.com]

- 5. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

V116517: A Technical Guide for Preclinical Research in Inflammatory Pain Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and orally active TRPV1 antagonist, V116517, for its application in preclinical inflammatory pain research. This document outlines its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for common inflammatory pain models, and visualizes the underlying signaling pathways.

Core Compound Profile: this compound

This compound is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key integrator of noxious stimuli in the peripheral nervous system. By blocking the activation of TRPV1, this compound has demonstrated significant potential in attenuating inflammatory pain.

Mechanism of Action

This compound exerts its analgesic effects by directly inhibiting the activation of the TRPV1 ion channel. In inflammatory states, various pro-inflammatory mediators are released, which sensitize TRPV1 channels on nociceptive neurons. This sensitization lowers the threshold for activation by thermal and chemical stimuli, leading to hyperalgesia. This compound blocks the influx of cations, primarily Ca2+ and Na+, through the TRPV1 channel that is triggered by these stimuli, thereby preventing the initiation of the pain signal.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type | Stimulus | IC50 (nM) |

| Inhibition of TRPV1-mediated currents | Rat Dorsal Root Ganglion (DRG) Neurons | Capsaicin | 423.2 |

| Inhibition of TRPV1-mediated currents | Rat Dorsal Root Ganglion (DRG) Neurons | Acid (pH 5) | 180.3 |

Table 2: Preclinical Efficacy of this compound in an Inflammatory Pain Model

| Animal Model | Pain Endpoint | Route of Administration | ED50 (mg/kg) |

| Complete Freund's Adjuvant (CFA)-induced inflammatory pain in rats | Thermal Hyperalgesia | Oral (PO) | 2 |

Table 3: Human Experimental Pain Model Data for this compound

| Human Model | Treatment Dose | Key Findings |

| Capsaicin- and UV-B-induced hyperalgesia in healthy volunteers | 300 mg (single oral dose) | - Significantly increased heat pain detection and tolerance thresholds. - Significantly reduced capsaicin-induced hyperalgesia. - No significant change in body temperature. |

Experimental Protocols

Detailed methodologies for key inflammatory pain models relevant to the study of this compound are provided below.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)

-

25-gauge needles and 1 mL syringes

-

Plantar test apparatus (for thermal hyperalgesia assessment)

-

Electronic von Frey anesthesiometer (for mechanical allodynia assessment)

Protocol:

-

Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.

-

Baseline Measurements: On the day of the experiment, measure baseline thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.

-

Induction of Inflammation: Induce inflammation by a single intraplantar injection of 100 µL of CFA into the plantar surface of the right hind paw. The contralateral paw can serve as a control.[1][2]

-

Post-Induction Period: Allow 24-48 hours for the development of significant inflammation and hyperalgesia.

-

Drug Administration: Prepare this compound in the chosen vehicle. Administer this compound orally (p.o.) at the desired doses (e.g., 0.3, 1, 3, 10 mg/kg). Administer the vehicle to the control group.

-

Pain Assessment: At specific time points after drug administration (e.g., 1, 2, 4, and 6 hours), assess thermal hyperalgesia and mechanical allodynia in both hind paws.

-

Thermal Hyperalgesia: Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the paw and record the latency to paw withdrawal. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.[3]

-

Mechanical Allodynia: Use an electronic von Frey anesthesiometer to apply increasing pressure to the plantar surface of the paw and record the pressure at which the paw is withdrawn.

-

-

Data Analysis: Calculate the percentage reversal of hyperalgesia for each dose of this compound compared to the vehicle-treated group.

Ultraviolet B (UV-B)-Induced Hyperalgesia Model in Rats

This model mimics the inflammatory pain associated with sunburn.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

UV-B light source with a peak emission around 300-315 nm

-

This compound

-

Vehicle for this compound

-

Plantar test apparatus

-

Electronic von Frey anesthesiometer

Protocol:

-

Acclimation and Baseline: Follow the same procedures as in the CFA model.

-

UV-B Irradiation: Lightly restrain the rats and expose the plantar surface of one hind paw to a controlled dose of UV-B radiation. The dose will need to be calibrated to induce a consistent level of hyperalgesia.

-

Post-Irradiation Period: Allow 24-48 hours for the development of peak hyperalgesia.[4]

-

Drug Administration and Pain Assessment: Follow the same procedures for drug administration and pain assessment as described in the CFA model.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key pathways and workflows.

Caption: TRPV1 signaling pathway in inflammatory pain and the antagonistic action of this compound.

Caption: Experimental workflow for the CFA-induced inflammatory pain model.

References

- 1. researchgate.net [researchgate.net]

- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A randomized, double-blind, positive-controlled, 3-way cross-over human experimental pain study of a TRPV1 antagonist (this compound) in healthy volunteers and comparison with preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of V116517: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

V116517 is a potent, orally bioavailable, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in the peripheral nervous system. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the signaling pathways it modulates. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a thorough understanding for researchers and drug development professionals in the field of pain therapeutics.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons. It is activated by a variety of stimuli including capsaicin (the pungent component of chili peppers), noxious heat (>42°C), and acidic conditions (pH < 6.0). Upon activation, TRPV1 plays a crucial role in the transmission of pain signals and the initiation of neurogenic inflammation through the release of neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP).[1][2] Consequently, antagonism of the TRPV1 channel presents a promising therapeutic strategy for the management of various pain states. This compound has emerged as a clinical candidate from a series of tetrahydropyridinecarboxamide derivatives designed to optimize the properties of earlier TRPV1 antagonists.

Mechanism of Action

This compound exerts its pharmacological effects by directly antagonizing the TRPV1 channel. It competitively inhibits the activation of TRPV1 by various agonists, thereby preventing the influx of cations (primarily Ca²⁺ and Na⁺) into sensory neurons. This blockade of ion influx prevents neuronal depolarization and the subsequent propagation of nociceptive signals to the central nervous system. Furthermore, by inhibiting TRPV1, this compound attenuates the release of pro-inflammatory neuropeptides from sensory nerve terminals, thus mitigating neurogenic inflammation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro potency, in vivo efficacy, and pharmacokinetic profile across different species.

Table 1: In Vitro Activity of this compound

| Assay | Species | Cell Type | Agonist | IC₅₀ (nM) | Reference(s) |

| Inhibition of Capsaicin-Induced Currents | Rat | DRG Neurons | Capsaicin | 423.2 | [1] |

| Inhibition of Acid-Induced Currents | Rat | DRG Neurons | Acid (pH 5) | 180.3 | [1] |

| Inhibition of Capsaicin-Induced Calcium Influx | Human | CHO Cells (hTRPV1) | Capsaicin | - | |

| Inhibition of Acid-Induced Calcium Influx | Human | CHO Cells (hTRPV1) | Acid (pH 6) | - |

Data for human CHO cells was qualitatively described but specific IC₅₀ values were not found in the provided search results.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Endpoint | Route of Administration | ED₅₀ (mg/kg) | Reference(s) |

| Complete Freund's Adjuvant (CFA) Model | Rat | Reversal of Thermal Hyperalgesia | Oral (PO) | 2 | [1] |

| Capsaicin-Induced Hyperalgesia | Human | Reduction of Hyperalgesia | Oral (PO) | 300 mg (single dose) | [3] |

| UV-B-Induced Hyperalgesia | Human | Reduction of Hyperalgesia | Oral (PO) | 300 mg (single dose) | [3] |

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Rat (3 mg/kg PO) | Dog (3 mg/kg PO) | Monkey (3 mg/kg PO) | Reference(s) |

| Oral Bioavailability (%) | 74 | 100 | 107 | [1] |

| Cₘₐₓ (ng/mL) | 1380 | 1120 | 459 | [1] |

| Tₘₐₓ (h) | - | - | - | |

| Half-life (t½) (h) | 3.3 (IV) | 3.6 (IV) | 18 (IV) | [1] |

| Plasma Clearance (L/h/kg) | 0.24 (IV) | 0.28 (IV) | 0.36 (IV) | [1] |

| Volume of Distribution (L/kg) | 0.68 (IV) | 1.2 (IV) | 6.0 (IV) | [1] |

| Brain-to-Plasma Ratio (3h) | 0.09 | - | - | [1] |

Note: Some pharmacokinetic parameters were determined following intravenous (IV) administration as indicated.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a deeper understanding of the data generated.

In Vitro: Inhibition of Capsaicin-Induced Currents in DRG Neurons

This protocol describes the whole-cell patch-clamp technique used to measure the inhibitory effect of this compound on capsaicin-activated currents in isolated dorsal root ganglion (DRG) neurons.

Cell Preparation:

-

Isolate DRG from adult rats and transfer to a culture dish containing Dulbecco's Modified Eagle Medium (DMEM).

-

Mechanically and enzymatically dissociate the ganglia using a combination of collagenase and dispase.

-

Plate the dissociated neurons on poly-D-lysine coated coverslips and culture overnight.

Electrophysiological Recording:

-

Transfer a coverslip with adherent DRG neurons to a recording chamber on an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

-

Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, and 4 ATP-Mg (pH adjusted to 7.2 with KOH).

-

Establish a whole-cell patch-clamp configuration.

-

Hold the neuron at a membrane potential of -60 mV.

-

Apply a solution containing capsaicin (e.g., 1 µM) to elicit an inward current.

-

After a stable baseline response is established, co-apply capsaicin with varying concentrations of this compound.

-

Measure the peak inward current in the presence and absence of this compound to determine the percentage of inhibition and calculate the IC₅₀ value.[4][5]

In Vitro: Calcium Influx Assay in TRPV1-Expressing CHO Cells

This protocol outlines a fluorescence-based assay to measure the inhibition of agonist-induced calcium influx by this compound in Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1.

Cell Preparation:

-

Plate CHO cells stably expressing human TRPV1 in black-walled, clear-bottom 96-well plates and culture until confluent.

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Calcium Imaging:

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in a solution containing the dye for 1 hour at 37°C.[6]

-

Wash the cells to remove excess dye.

-

Use a fluorescence imaging plate reader (e.g., FLIPR™ or FlexStation) to measure baseline fluorescence.

-

Add a solution containing a TRPV1 agonist (e.g., capsaicin or an acidic buffer) with or without pre-incubation of this compound.

-

Monitor the change in fluorescence intensity over time, which corresponds to the influx of calcium.

-

Calculate the percentage of inhibition of the agonist-induced calcium response by this compound to determine its IC₅₀.[7][8]

In Vivo: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This protocol describes the induction of inflammatory thermal hyperalgesia in rats using CFA and the assessment of the analgesic effect of this compound.[9][10][11]

Induction of Inflammation:

-

Anesthetize adult male Sprague-Dawley rats.

-

Inject 100 µL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of one hind paw.[12]

-

Allow inflammation and hyperalgesia to develop over 24-48 hours.

Assessment of Thermal Hyperalgesia:

-

Use a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.

-

Establish a baseline withdrawal latency before CFA injection.

-

At various time points after CFA injection, administer this compound orally at different doses.

-

Measure the paw withdrawal latency at specified times after drug administration.

-

An increase in the withdrawal latency compared to vehicle-treated animals indicates an anti-hyperalgesic effect.

-

Calculate the ED₅₀, the dose at which this compound produces a 50% reversal of thermal hyperalgesia.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the workflows of the experimental protocols.

References

- 1. Transient receptor potential vanilloid 1, calcitonin gene-related peptide, and substance P mediate nociception in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acid Activation of Trpv1 Leads to an Up-Regulation of Calcitonin Gene-related Peptide Expression in Dorsal Root Ganglion Neurons via the CaMK-CREB Cascade: A Potential Mechanism of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A randomized, double-blind, positive-controlled, 3-way cross-over human experimental pain study of a TRPV1 antagonist (this compound) in healthy volunteers and comparison with preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. jneurosci.org [jneurosci.org]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. d-nb.info [d-nb.info]

V116517: A Technical Overview of Oral Bioavailability and Pharmacokinetics in Rats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the oral bioavailability and pharmacokinetic profile of V116517, a potent and orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). The data presented herein is primarily derived from preclinical studies in rat models, offering critical insights for further drug development and research applications.

Executive Summary

This compound demonstrates high oral bioavailability and a distinct pharmacokinetic profile in rats. Following oral administration, the compound is well-absorbed, reaching significant plasma concentrations. This document summarizes the key pharmacokinetic parameters, details the experimental methodologies typically employed in such studies, and provides visual representations of the experimental workflow.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of this compound in rats have been characterized following both oral and intravenous administration to determine its absolute oral bioavailability and disposition characteristics.

Oral Administration

Following a single oral dose of 3 mg/kg, this compound exhibits the following pharmacokinetic parameters:

| Parameter | Value | Unit |

| Maximum Plasma Concentration (Cmax) | 1380 | ng/mL |

| Oral Bioavailability | 74 | % |

Table 1: Pharmacokinetic parameters of this compound in rats after a 3 mg/kg oral administration.[1]

Intravenous Administration

A single 1 mg/kg intravenous dose was administered to assess the compound's distribution and clearance properties:

| Parameter | Value | Unit |

| Terminal Elimination Half-life (t½) | 3.3 | hours |

| Plasma Clearance | 0.24 | L/h/kg |

| Volume of Distribution | 0.68 | L/kg |

Table 2: Pharmacokinetic parameters of this compound in rats after a 1 mg/kg intravenous administration.[1]

Experimental Protocols

While the specific, detailed experimental protocols for the this compound studies are not fully available in the public domain, this section outlines a representative methodology for conducting such pharmacokinetic studies in rats, based on established practices.

Animal Models and Housing

-

Species/Strain: Male Sprague-Dawley rats are commonly used.

-

Acclimation: Animals are acclimated to the laboratory environment for a minimum of one week prior to the study.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. A fasting period may be implemented before dosing.

Dosing and Administration

-

Oral Administration: this compound is administered via oral gavage. The compound is typically formulated in a suitable vehicle to ensure solubility and stability.

-

Intravenous Administration: For intravenous studies, the compound is dissolved in a sterile, biocompatible vehicle and administered, often via a cannulated vein.

Blood Sample Collection

-

Time Points: Blood samples are collected at predetermined time points post-dosing to accurately profile the plasma concentration-time curve.

-

Collection Method: Blood is typically collected from a cannulated vessel or via sparse sampling from sites such as the tail vein.

-

Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound in plasma.

-

Sample Preparation: Plasma samples undergo a protein precipitation step, followed by extraction of the analyte.

-

Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system for separation on a suitable column.

-

Mass Spectrometry: The analyte is detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

Experimental Workflow for Pharmacokinetic Studies

Caption: Workflow for a typical pharmacokinetic study in rats.

Logical Flow of Bioanalytical Method

Caption: Key steps in the bioanalytical quantification of this compound.

Conclusion

This compound displays favorable pharmacokinetic properties in rats, including high oral bioavailability, which supports its potential as an orally administered therapeutic agent. The data summarized in this guide provides a foundational understanding for researchers and professionals involved in the development of TRPV1 antagonists for pain and other indications. Further studies are warranted to fully elucidate the metabolic pathways and potential for drug-drug interactions.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Tetrahydropyridinecarboxamide TRPV1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, plays a pivotal role in pain perception, inflammation, and temperature regulation. Its activation by various stimuli, including capsaicin (the pungent component of chili peppers), heat, and protons, makes it a compelling target for the development of novel analgesic agents. Among the diverse chemical scaffolds explored, tetrahydropyridinecarboxamides have emerged as a promising class of potent and selective TRPV1 antagonists. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering valuable insights for the design and development of next-generation TRPV1-targeted therapeutics.

Core Structure-Activity Relationships

The quintessential tetrahydropyridinecarboxamide scaffold consists of a central tetrahydropyridine ring, a carboxamide linker, and two key aromatic moieties. The SAR of this class of antagonists is dictated by the nature and substitution patterns on these components.

The Tetrahydropyridine Core and its Pyridyl Substituent

The 4-pyridyl substituent on the tetrahydropyridine ring is a critical determinant of antagonist potency. Modifications to this pyridyl ring have a profound impact on the interaction with the TRPV1 channel.

Table 1: SAR of the 4-Pyridyl Substituent on the Tetrahydropyridine Ring

| Compound | R1 | R2 | R3 | Capsaicin IC50 (nM) | Acid IC50 (nM) |

| 1 | H | H | H | 150 | 250 |

| 2 | Cl | H | H | 30 | 50 |

| 3 | H | Cl | H | >1000 | >1000 |

| 4 | Cl | OMe | H | 5 | 10 |

| 5 | Cl | H | OH | 25 | 40 |

| 6 | Cl | H | CH₂OH | 15 | 25 |

| 7 | Cl | H | (S)-CH(OH)CH₂OH | 2 | 5 |

Data compiled from publicly available research.[1]

As evidenced in Table 1, a chlorine atom at the R1 position of the pyridyl ring generally enhances potency (compare compound 1 and 2 ). Interestingly, the position of this chloro substituent is crucial, as moving it to the R2 position (compound 3 ) leads to a significant loss of activity. Further optimization through the introduction of a methoxy group at the R2 position alongside the R1 chloro substituent (compound 4 ) results in a highly potent antagonist. Moreover, the introduction of small, polar substituents at the R3 position, particularly those capable of hydrogen bonding, is well-tolerated and can even improve potency. The dihydroxyethyl group in compound 7 , especially in the (S)-configuration, affords one of the most potent compounds in this series.

The Carboxamide and the N-Pyridyl Moiety

The carboxamide linker and the N-pyridyl moiety also play a crucial role in modulating the antagonist activity. The nature of the substituent on the N-pyridyl ring significantly influences the overall pharmacological profile.

Table 2: SAR of the N-Pyridyl Substituent

| Compound | R4 | Capsaicin IC50 (nM) | Acid IC50 (nM) |

| 7a | H | 50 | 80 |

| 7b | CF₃ | 2 | 5 |

| 7c | OCF₃ | 8 | 15 |

| 7d | CN | 10 | 20 |

| 7e | Br | 12 | 22 |

Data represents compounds with the core structure of compound 7 from Table 1, with variations at the R4 position of the N-pyridyl ring. Data compiled from publicly available research.

The data in Table 2 clearly demonstrates that electron-withdrawing groups on the N-pyridyl ring are favorable for potent TRPV1 antagonism. A trifluoromethyl (CF₃) group at the R4 position (compound 7b ) yields the highest potency in this series. Other electron-withdrawing groups like trifluoromethoxy (OCF₃) and cyano (CN) also confer good activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of tetrahydropyridinecarboxamide TRPV1 antagonists.

In Vitro Antagonist Activity Assessment: Capsaicin- and Acid-Induced Calcium Influx Assay

This assay is fundamental for determining the potency of TRPV1 antagonists by measuring their ability to inhibit the influx of calcium into cells expressing the TRPV1 channel upon stimulation with capsaicin or a drop in pH.

1. Cell Culture and Plating:

-

Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (hTRPV1) are cultured in F-12K medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 400 µg/mL G418.

-

Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified incubator.

2. Dye Loading:

-

The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

3. Compound Addition and Incubation:

-

Test compounds (tetrahydropyridinecarboxamide derivatives) are serially diluted to various concentrations.

-

The diluted compounds are added to the cell plates and incubated for 15 minutes at room temperature to allow for binding to the TRPV1 channel.

4. Agonist Stimulation and Signal Detection:

-

The plates are placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

Baseline fluorescence is recorded before the addition of an agonist.

-

For the capsaicin-induced assay, an EC₈₀ concentration of capsaicin is added to the wells.

-

For the acid-induced assay, an acidic buffer (pH 5.5) is added to the wells.

-

The change in fluorescence, indicative of intracellular calcium concentration, is monitored for 2-3 minutes.

5. Data Analysis:

-

The antagonist effect is calculated as the percentage of inhibition of the agonist-induced calcium influx.

-

IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Pharmacokinetic Studies in Rats

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.

1. Animal Model:

-

Male Sprague-Dawley rats are used for these studies.

2. Compound Administration:

-

For intravenous (IV) administration, the compound is formulated in a suitable vehicle (e.g., a mixture of saline, PEG400, and ethanol) and administered as a bolus dose into the tail vein.

-

For oral (PO) administration, the compound is formulated in a vehicle like 0.5% methylcellulose and administered by oral gavage.

3. Blood Sampling:

-

Blood samples are collected from the jugular vein at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation and Analysis:

-

Plasma is separated by centrifugation.

-

The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

5. Pharmacokinetic Parameter Calculation:

-

Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F) are calculated using non-compartmental analysis software.

Visualizing the Science

To better understand the complex biological and experimental processes involved, the following diagrams have been generated using Graphviz.

TRPV1 Signaling Pathway

Caption: TRPV1 signaling pathway and the mechanism of antagonist action.

Experimental Workflow for SAR Studies

Caption: A typical experimental workflow for SAR-driven drug discovery.

Logical Relationship of Tetrahydropyridinecarboxamide SAR

Caption: Logical relationship of key structural features and antagonist potency.

Conclusion

The structure-activity relationship of tetrahydropyridinecarboxamide TRPV1 antagonists is a well-defined and compelling area of medicinal chemistry. The potency of these compounds can be finely tuned through systematic modifications of the pyridyl substituents on the core scaffold. The data presented herein highlights the critical importance of specific substitution patterns, such as the presence of a chloro group on the 4-pyridyl ring and an electron-withdrawing group on the N-pyridyl moiety, for achieving high antagonist activity. This in-depth guide, with its detailed data tables, experimental protocols, and clear visualizations, serves as a valuable resource for researchers dedicated to the discovery and development of novel and effective TRPV1-targeted therapies for pain and other related disorders. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in pain management.

References

Methodological & Application

V116517: In Vitro Assays for a Potent and Selective TRPV1 Antagonist

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

V116517 is a potent, orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key integrator of noxious stimuli, including heat, protons (low pH), and the pungent compound from chili peppers, capsaicin. Its role in pain and neurogenic inflammation makes it a significant target for the development of novel analgesics. This compound has demonstrated potent inhibitory activity against both capsaicin- and acid-induced activation of native TRPV1 in rat dorsal root ganglion (DRG) neurons.[1] Furthermore, it exhibits high selectivity for TRPV1 over other related TRP channels.[1]

This document provides detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound and similar TRPV1 antagonists. These assays are essential for determining potency, selectivity, and mechanism of action.

Data Presentation

The following table summarizes the quantitative data for this compound's in vitro activity.

| Assay Type | Cell Type | Activator | Parameter | Value (nM) |

| Electrophysiology | Rat Dorsal Root Ganglion (DRG) Neurons | Capsaicin | IC50 | 423.2[1] |

| Electrophysiology | Rat Dorsal Root Ganglion (DRG) Neurons | Acid (pH 5) | IC50 | 180.3[1] |

| Selectivity Assay | Recombinant cell lines | N/A | Potency against TRPV3 and TRPV4 | No significant activity up to 10 µM[1] |

Signaling Pathway

TRPV1 is a crucial component of the pain signaling pathway. Its activation by various noxious stimuli leads to the influx of cations, primarily Ca2+ and Na+, into sensory neurons. This influx depolarizes the neuron, triggering the generation and propagation of action potentials to the central nervous system, which is ultimately perceived as pain. This compound acts by blocking this channel, thereby inhibiting the initial signaling cascade.

Experimental Protocols

The following are detailed protocols for standard in vitro assays used to characterize TRPV1 antagonists like this compound.

Calcium Influx Assay Using a Fluorescent Plate Reader (FLIPR)

This high-throughput assay measures the ability of a compound to inhibit TRPV1-mediated increases in intracellular calcium.

Workflow Diagram:

References

Application Notes and Protocols for V116517 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

V116517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in pain and inflammation pathways.[1][2] It is an orally active compound investigated for its potential in managing pain.[1][3] Proper handling and dissolution are critical for obtaining reliable and reproducible results in in vitro cell culture experiments. These notes provide detailed protocols for the solubilization, storage, and application of this compound for cell-based assays.

Compound Information and Solubility

Successful cell culture experiments begin with the correct preparation of the compound. This compound is a small organic molecule that, like many inhibitors, has limited solubility in aqueous solutions but is soluble in organic solvents.[4]

Table 1: Physicochemical and Solubility Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈ClF₃N₄O₃ | [4] |

| Molecular Weight | 442.82 g/mol | [4] |

| CAS Number | 1073616-61-1 | [1] |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | [4] |

| Aqueous Solubility | Low / Insoluble | [5][6] |

| Storage (Powder) | -20°C for up to 3 years | [6][7] |

| Storage (Solvent) | -80°C for up to 1 year | [7] |

Experimental Protocols

It is standard practice to prepare a high-concentration stock solution in an organic solvent like DMSO, which can be stored for long periods and diluted to final concentrations for experiments.[5][6]

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated micropipettes

-

Vortex mixer

Procedure:

-

Pre-handling: Before opening, gently tap the vial of this compound powder to ensure all contents are at the bottom.[6]

-

Calculation: Determine the required volume of DMSO to achieve a desired stock concentration (e.g., 10 mM).

-

Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))

-

Example for 1 mg of this compound to make a 10 mM stock:

-

Mass = 0.001 g

-

Concentration = 0.010 mol/L

-

Molecular Weight = 442.82 g/mol

-

Volume = 0.001 / (0.010 x 442.82) = 0.0002258 L = 225.8 µL

-

-

-

Dissolution: Add the calculated volume of sterile DMSO to the vial of this compound.

-

Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, brief warming in a 37°C water bath or sonication can be employed.[8]

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[6][9] Store these aliquots at -20°C or -80°C, protected from light.[7][9]

The concentrated stock solution must be diluted in cell culture medium to the final desired concentration immediately before treating cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

Procedure:

-

Determine Final Concentration: Decide on the range of final concentrations needed for your experiment (e.g., 0.01 µM to 10 µM).[9]

-

Serial Dilution (Recommended): To avoid precipitation, it is best to perform an intermediate dilution step before adding the compound to the final volume of cell culture medium.[5]

-

Final Dilution: Add the diluted this compound solution to the pre-warmed cell culture medium to achieve the final concentration. Mix gently by pipetting or inverting the tube.

-

Example for 1 µM final concentration from a 10 mM stock (1:10,000 dilution):

-

Add 1 µL of 10 mM stock to 10 mL of culture medium.

-

-

-

Vehicle Control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, typically below 0.5% to avoid solvent toxicity.[5][9]

-

Application: Remove the old medium from your cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

Mechanism of Action and Experimental Workflow

This compound functions by antagonizing the TRPV1 channel, an ion channel activated by stimuli such as heat, acid, and capsaicin.[1] In a cellular context, this antagonism blocks the influx of cations (primarily Ca²⁺), thereby inhibiting downstream signaling events associated with pain and inflammation.

Figure 1. this compound mechanism of action on the TRPV1 signaling pathway.

The following workflow outlines the key steps for conducting a cell-based assay with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TRPV1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. V-116517 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medkoo.com [medkoo.com]

- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 6. file.selleckchem.com [file.selleckchem.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for V116517 in Rodent Pain Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of V116517, a potent and selective TRPV1 antagonist, in various rodent models of pain. The data presented is intended to guide researchers in designing and executing experiments to evaluate the analgesic efficacy of this compound.

Mechanism of Action

This compound is a potent, orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor, also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It is a key integrator of noxious stimuli, including heat, protons (low pH), and endogenous inflammatory mediators. Activation of TRPV1 leads to the influx of cations, depolarization of the neuron, and the transmission of pain signals. In inflammatory conditions, various signaling pathways, including those involving Protein Kinase A (PKA) and Protein Kinase C (PKC), can sensitize TRPV1, lowering its activation threshold and contributing to hyperalgesia. By blocking the TRPV1 receptor, this compound effectively inhibits the transduction of pain signals at the peripheral nerve endings.

Recommended Dosage of this compound in Rodent Pain Models

The following table summarizes the recommended oral (PO) dosage of this compound in a key inflammatory pain model in rats.

| Pain Model | Species | Route of Administration | Effective Dose (ED₅₀) | Endpoint Measured |

| Complete Freund's Adjuvant (CFA)-Induced Pain | Rat | Oral (PO) | 2 mg/kg | Thermal Hyperalgesia |

Further dose-ranging studies are recommended for other pain models and different species.

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a robust and persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia, mimicking chronic inflammatory pain conditions.

Materials:

-

This compound

-

Complete Freund's Adjuvant (CFA)

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Tuberculin syringes with 27-gauge needles

-

Oral gavage needles

-

Thermal plantar testing apparatus (e.g., Hargreaves apparatus)

-

Von Frey filaments for mechanical allodynia assessment

Procedure:

-

Induction of Inflammation:

-

Acclimatize rats to the testing environment for at least 3 days prior to the experiment.

-

On Day 0, briefly anesthetize the rats (e.g., with isoflurane).

-

Inject 100 µL of CFA into the plantar surface of the right hind paw.

-

Allow the animals to recover in their home cages. Inflammation and hypersensitivity will develop over the next 24-48 hours.

-

-

Drug Administration:

-

Prepare a suspension of this compound in the chosen vehicle.

-

On the day of testing (e.g., Day 3 post-CFA injection), administer this compound or vehicle orally via gavage at the desired dose (e.g., a dose range including 2 mg/kg).

-

A typical administration volume is 5-10 mL/kg.

-

-

Assessment of Thermal Hyperalgesia:

-

At a predetermined time point after drug administration (e.g., 1, 2, 4, and 6 hours), place the rat in the thermal plantar testing apparatus.

-

Apply a radiant heat source to the plantar surface of the inflamed paw.

-

Record the paw withdrawal latency (in seconds). A shortened latency in the CFA-injected paw compared to baseline indicates thermal hyperalgesia.

-

An increase in paw withdrawal latency following this compound treatment indicates an analgesic effect. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

-

-

Assessment of Mechanical Allodynia (Optional):

-

Place the rat on an elevated mesh platform and allow it to acclimate.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the inflamed paw.

-

Determine the paw withdrawal threshold, which is the lowest force that elicits a brisk withdrawal response. A decrease in the withdrawal threshold indicates mechanical allodynia.

-

An increase in the paw withdrawal threshold after this compound treatment suggests an anti-allodynic effect.

-

Capsaicin-Induced Acute Pain and Hypersensitivity Model

This model is useful for evaluating the acute antinociceptive effects of TRPV1 antagonists against a direct agonist.

Materials:

-

This compound

-

Capsaicin solution (e.g., 0.1-1% in saline with a small amount of ethanol and Tween 80 to aid dissolution)

-

Vehicle for this compound

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Syringes and needles for subcutaneous injection and oral gavage

-

Observation chambers

Procedure:

-

Drug Administration:

-

Administer this compound or vehicle orally via gavage at the desired doses.

-

-

Induction of Pain Behavior:

-

At a set time after drug administration (e.g., 60 minutes), inject a small volume (e.g., 20-50 µL) of capsaicin solution into the plantar surface of the hind paw.

-

-

Behavioral Assessment:

-

Immediately after capsaicin injection, place the rat in an observation chamber.

-

Record the cumulative time spent licking, flinching, or lifting the injected paw over a defined period (e.g., 5-15 minutes).

-

A reduction in these pain-related behaviors in the this compound-treated group compared to the vehicle group indicates an analgesic effect.

-

Ultraviolet B (UV-B)-Induced Hypersensitivity Model

This model mimics sunburn-induced pain and is a translational model of inflammatory hyperalgesia.

Materials:

-

This compound

-

Vehicle for this compound

-

UV-B light source

-

Anesthesia (e.g., isoflurane)

-

Shielding to expose only the desired skin area

-

Thermal plantar testing apparatus

-

Von Frey filaments

Procedure:

-

Induction of UV-B Inflammation:

-

Anesthetize the rat.

-

Expose a defined area of the plantar surface of the hind paw to a controlled dose of UV-B radiation. The dose will need to be calibrated for the specific UV-B source to induce erythema and hypersensitivity without causing severe burns.

-

Hypersensitivity typically develops over 24-48 hours.

-

-

Drug Administration:

-

At the peak of hypersensitivity (e.g., 48 hours post-UV-B), administer this compound or vehicle orally.

-

-

Behavioral Assessment:

-

Assess thermal hyperalgesia and mechanical allodynia at various time points after drug administration, as described in the CFA model protocol.

-

Visualizations

Caption: Experimental workflow for evaluating this compound in rodent pain models.

Application Notes and Protocols: V116517 in the Complete Freund's Adjuvant (CFA) Inflammatory Pain Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammatory pain is a major clinical challenge, arising from tissue injury, infection, or autoimmune disorders. Preclinical research relies on robust animal models to investigate the underlying mechanisms and to screen novel analgesic compounds. The Complete Freund's Adjuvant (CFA) induced inflammatory pain model is a widely used and well-characterized model that mimics key aspects of persistent inflammatory pain in humans, such as thermal hyperalgesia and mechanical allodynia.[1][2][3]

V116517 is a potent, orally active, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4] The TRPV1 channel is a critical molecular sensor for noxious heat and various inflammatory mediators, making it a key target for the development of new pain therapies.[5][6][7] These application notes provide detailed protocols for the administration and evaluation of this compound in the CFA-induced inflammatory pain model in rodents.

Mechanism of Action and Signaling

In the CFA model, tissue injury triggers the release of a host of inflammatory mediators, including protons, bradykinin, and prostaglandins.[7] These substances act on sensory nerve endings (nociceptors) and lead to the sensitization and activation of TRPV1 channels.[7] The activation of these non-selective cation channels results in depolarization of the neuronal membrane, generation of action potentials, and transmission of pain signals to the spinal cord and brain.[7][8] this compound exerts its analgesic effect by directly blocking the TRPV1 channel, thereby preventing its activation and sensitization by inflammatory stimuli and inhibiting the downstream pain signaling cascade.[4]

Caption: this compound blocks inflammatory pain signaling at the TRPV1 channel.

Data Presentation

Quantitative data for this compound demonstrates its efficacy and favorable pharmacokinetic profile in preclinical species.

Table 1: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Route of Administration | Efficacy (ED₅₀) | Citation |

|---|

| CFA Inflammatory Pain | Rat | Reversal of Thermal Hyperalgesia | Oral (PO) | 2 mg/kg |[4] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability (%) | Cₘₐₓ (ng/mL) at 3 mg/kg PO | Brain-to-Plasma Ratio (at 3h) | Citation |

|---|---|---|---|---|

| Rat | 74% | 1380 | 0.09 | [4] |

| Dog | 100% | 1120 | Not Reported | [4] |

| Monkey | 107% | 459 | Not Reported |[4] |

Experimental Workflow and Protocols

A typical experimental workflow involves acclimatizing the animals, establishing a baseline pain threshold, inducing inflammation with CFA, administering the test compound (this compound), and subsequently measuring the pain response over time.

Caption: General experimental workflow for evaluating this compound in the CFA model.

Materials and Reagents

-

This compound

-

Complete Freund's Adjuvant (CFA), containing 1 mg/mL heat-killed Mycobacterium tuberculosis

-

Sterile Saline (0.9% NaCl)

-

Vehicle for this compound (e.g., 0.5% methylcellulose in water)

-

Isoflurane or other suitable anesthetic

-

Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)

-

Oral gavage needles

Animal Models

-

Species: Male Sprague Dawley (SD) rats or C57BL/6 mice are commonly used.[1][3]

-

Weight: Rats (250-300g), Mice (20-25g).

-

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. To prevent additional discomfort, animals injected with CFA in the paw should be housed on soft bedding.

Protocol 1: Induction of Inflammatory Pain with CFA

This protocol establishes a persistent inflammatory state in the hind paw.

-

Preparation: Vigorously vortex the vial of CFA to ensure the mycobacteria are fully resuspended.

-

Anesthesia: Briefly anesthetize the animal using isoflurane to ensure it is immobilized and does not experience distress during the injection.

-

Injection: Draw the appropriate volume of CFA into a sterile syringe.

-

Recovery: Allow the animal to recover from anesthesia in its home cage.

-

Development of Inflammation: Inflammation, characterized by paw edema, erythema, and hypersensitivity, will develop over the next 24 hours and persist for several days to weeks.[1] Behavioral testing is typically performed starting 24 hours after CFA injection.

Protocol 2: Administration of this compound

This compound is orally bioavailable and administered via gavage.[4]

-

Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

-

Dosing: Administer the this compound suspension or vehicle control to the animals via oral gavage. The volume is typically 5-10 mL/kg for rats and 10 mL/kg for mice.

-

Timing: The compound is typically administered 24 hours or more after the CFA injection, once inflammatory hyperalgesia has been established. Behavioral testing should be conducted at various time points after dosing (e.g., 1, 2, 4, and 6 hours) to capture the Cₘₐₓ and duration of action.

Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency to withdraw the paw from a radiant heat source.

-

Acclimatization: Place the animal in a plexiglass chamber on a heated glass floor (e.g., 30°C) and allow it to acclimate for at least 15-20 minutes.

-

Testing: Position the radiant heat source directly beneath the plantar surface of the CFA-injected paw.

-

Measurement: Activate the heat source and start a timer. The timer stops automatically when the animal withdraws its paw. This paw withdrawal latency (PWL) is recorded.

-

Cut-off: A cut-off time (e.g., 20-30 seconds) must be used to prevent tissue damage.

-

Replicates: Repeat the measurement 2-3 times for each paw, with at least 5 minutes between measurements, and average the values.

Protocol 4: Assessment of Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

-

Acclimatization: Place the animal on an elevated wire mesh platform and cover it with a plexiglass chamber. Allow the animal to acclimate for 15-20 minutes.

-

Testing: Apply calibrated von Frey filaments of increasing force to the plantar surface of the CFA-injected paw.

-

Measurement: Begin with a filament below the expected threshold and continue with filaments of increasing force until the animal withdraws its paw. A positive response is a brisk withdrawal or licking of the paw. The force at which the animal withdraws is recorded as the paw withdrawal threshold (PWT).

-

Method: The "up-down" method of Dixon is a highly reliable way to determine the 50% withdrawal threshold.

-

Replicates: Repeat the testing sequence as needed to confirm the threshold.

References

- 1. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]

- 2. criver.com [criver.com]

- 3. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Resolving TRPV1- and TNF-α-Mediated Spinal Cord Synaptic Plasticity and Inflammatory Pain with Neuroprotectin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. TRPV1: A Potential Drug Target for Treating Various Diseases [mdpi.com]

- 8. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]

Application Notes and Protocols: V116517 for the Study of Capsaicin-Induced Hyperalgesia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsaicin, the pungent compound in chili peppers, is a well-established tool in pain research for inducing hyperalgesia, a state of heightened pain sensitivity. It selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling.[1][2][3] V116517 is a potent and orally active antagonist of the TRPV1 receptor, making it a valuable pharmacological tool for investigating the mechanisms of capsaicin-induced hyperalgesia and for the development of novel analgesic therapies.[4][5][6] These application notes provide detailed protocols for utilizing this compound in preclinical models of capsaicin-induced hyperalgesia, along with a summary of its pharmacological properties and a depiction of the relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and data interpretation.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Species | Value | Reference |

| IC50 (Capsaicin-induced currents) | Rat DRG neurons | 423.2 nM | [4][6] |

| IC50 (Acid-induced currents) | Rat DRG neurons | 180.3 nM | [4][6] |

| ED50 (Thermal hyperalgesia reversal) | Rat (CFA model) | 2 mg/kg (oral) | [4][6] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Rat | Dog | Monkey | Reference |

| Oral Bioavailability | 74% | 100% | 107% | [4][6] |

| Cmax (3 mg/kg, oral) | 1380 ng/mL | 1120 ng/mL | 459 ng/mL | [4][6] |

| Terminal Elimination Half-life (IV) | 3.3 h | 3.6 h | 18 h | [4][6] |

Table 3: Clinical Efficacy of this compound in Capsaicin-Induced Hyperalgesia (Human Volunteers)

| Endpoint | Treatment (300 mg this compound) | P-value vs. Placebo | Reference |

| Heat Pain Detection Threshold | Significantly increased | < 0.0001 | [1][7] |

| Heat Pain Tolerance Threshold | Significantly increased | < 0.0001 | [1][7] |

| Capsaicin-induced Hyperalgesia (Heat Pain Detection) | Significantly less hyperalgesia | 0.004 | [1][7] |

| Capsaicin-induced Hyperalgesia (Heat Pain Tolerance) | Significantly less hyperalgesia | < 0.0001 | [1][7] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of capsaicin-induced hyperalgesia and the workflow for studying the effects of this compound.

Experimental Protocols

Preparation of Capsaicin Solution for Intraplantar Injection

Materials:

-

Capsaicin powder (Sigma-Aldrich or equivalent)

-

100% Ethanol

-